4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H8Cl2F3NO2S and a molecular weight of 370.179 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Research: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can lead to a decrease in cell proliferation, making it a potential target for anticancer therapies. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide include other benzenesulfonamide derivatives, such as:
- 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-5-methylphenyl)benzenesulfonamide
These compounds share a similar core structure but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical properties and biological activities, making each derivative unique in its applications and effects.
Properties
CAS No. |
2710-04-5 |
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Molecular Formula |
C13H8Cl2F3NO2S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2F3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H |
InChI Key |
KZSIKDZBNOIEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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